1233B

Description

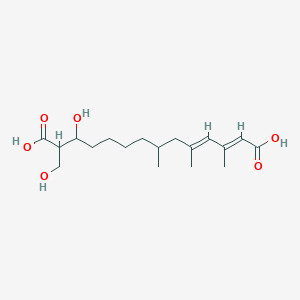

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZISQBFEIXWDM-UTLPMFLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Compound 1233B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1233B, systematically named 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is an antibacterial agent with potential applications in proteomics research.[1][2] As the hydroxy-acid derivative of the known antibiotic 1233A (Hymeglusin), its biological activity is likely attributed to the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a key enzyme in isoprenoid biosynthesis. This guide provides a comprehensive overview of the chemical structure, known properties, and inferred biological activities of this compound, alongside generalized experimental protocols relevant to its study. While specific experimental data such as spectral analyses and detailed synthesis protocols are not publicly available, this document serves as a foundational resource for researchers interested in this compound.

Chemical Structure and Identification

This compound is a complex dicarboxylic acid with multiple stereocenters and a conjugated diene system. Its chemical identity is well-established through various identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1][2] |

| CAS Number | 34668-61-6[1][2][3] |

| Molecular Formula | C18H30O6[1][2][3] |

| Molecular Weight | 342.43 g/mol [2] |

| SMILES String | C--INVALID-LINK--C(O)=O">C@HC\C(C)=C\C(\C)=C\C(O)=O[1] |

| Alternate Names | L 660282; L 660,282[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Off-white solid[1] |

| Solubility | Soluble in DMSO, ethanol, or methanol[1] |

| Purity | ≥95% (HPLC)[1] |

| Stability | Stable for at least 3 years when stored at -20°C[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

Spectral Data Summary

Detailed experimental spectral data (NMR, IR, MS) for this compound are not publicly available. For novel research, it would be imperative to perform these analyses to confirm the structure and purity of the compound. Below is a summary of the expected spectral features based on the known structure of this compound.

Table 3: Expected Spectral Features of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to methyl protons, methylene protons, methine protons, hydroxyl protons, and vinyl protons. The conjugated diene system would likely show characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for carboxylic acid carbons, carbons of the conjugated diene, carbons bearing hydroxyl groups, and aliphatic carbons of the backbone and methyl groups. |

| IR | Broad O-H stretching vibrations from the carboxylic acid and alcohol functional groups, C=O stretching from the carboxylic acids, C=C stretching from the diene, and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the loss of water, carbon dioxide, and cleavage of the carbon chain. |

Biological Activity and Mechanism of Action

This compound is classified as an antibacterial compound.[1][2] It is the hydroxy-acid form of the antibiotic 1233A, a known inhibitor of HMG-CoA synthase. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical step in the mevalonate pathway for isoprenoid biosynthesis. Inhibition of this pathway disrupts essential cellular processes in bacteria.

Proposed Signaling Pathway Inhibition

The proposed mechanism of action for this compound involves the inhibition of HMG-CoA synthase, thereby disrupting the synthesis of essential isoprenoids.

Caption: Proposed inhibition of HMG-CoA Synthase by this compound.

Experimental Protocols

Specific experimental protocols for the synthesis and biological evaluation of this compound are not detailed in publicly accessible literature. However, standard methodologies for organic synthesis, antibacterial susceptibility testing, and enzyme inhibition assays can be adapted for the study of this compound.

General Synthesis Workflow

A plausible synthetic route for this compound would likely involve a multi-step process, potentially starting from simpler chiral precursors and utilizing stereoselective reactions to construct the carbon backbone, followed by the introduction of the functional groups.

Caption: A generalized workflow for the chemical synthesis of this compound.

Antibacterial Susceptibility Testing

Standard methods such as broth microdilution or disk diffusion assays can be employed to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Broth Microdilution Method Outline:

-

Prepare Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

HMG-CoA Synthase Inhibition Assay

To confirm the mechanism of action, an in vitro enzyme inhibition assay targeting HMG-CoA synthase can be performed. The activity of the enzyme can be monitored by measuring the rate of substrate consumption or product formation.

Spectrophotometric Assay Protocol Outline:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme (HMG-CoA synthase), and the substrates (acetyl-CoA and acetoacetyl-CoA).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Initiate Reaction: The reaction is initiated by the addition of one of the substrates.

-

Monitor Absorbance: The change in absorbance over time is monitored at a specific wavelength, which corresponds to the consumption of a substrate or the formation of a product (or a coupled reaction product).

-

Calculate Inhibition: The rate of the reaction is calculated, and the inhibitory effect of this compound is determined (e.g., by calculating the IC50 value).

Caption: Workflow for an HMG-CoA synthase inhibition assay.

Conclusion

This compound is a promising antibacterial compound with a well-defined chemical structure and an inferred mechanism of action targeting HMG-CoA synthase. While a significant amount of detailed experimental data is not currently in the public domain, this guide provides a solid foundation for researchers to design and execute further studies. Future work should focus on obtaining quantitative physicochemical data, full spectral characterization, development of a robust synthetic route, and detailed investigation into its antibacterial spectrum and mechanism of action. Such studies will be crucial in evaluating the full potential of this compound as a therapeutic agent or research tool.

References

Unveiling the Target of 1233B: A Technical Guide to HMG-CoA Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological target identification of the compound 1233B, a derivative of the natural antibiotic 1233A. Through a comprehensive review of existing literature, this document elucidates the mechanism of action, summarizes key quantitative data, and provides detailed experimental methodologies for the core assays involved in the target identification process. The primary biological target of the parent compound, 1233A, has been unequivocally identified as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS), a critical enzyme in the cholesterol biosynthesis and ketogenesis pathways. Evidence strongly suggests that the structural integrity of a β-lactone ring, present in 1233A but hydrolyzed in this compound, is essential for this inhibitory activity.

Executive Summary

The antibiotic 1233A, also known as Hymeglusin, is a potent and specific irreversible inhibitor of HMG-CoA synthase. Its mechanism of action involves the covalent modification of a critical cysteine residue within the enzyme's active site by its reactive β-lactone ring. This leads to the inactivation of the enzyme and the subsequent disruption of the mevalonate pathway. The hydroxy-acid derivative, this compound, is predicted to be inactive due to the opening of this essential β-lactone ring, a hypothesis supported by structure-activity relationship studies of 1233A analogs.

Quantitative Data Summary

The inhibitory potency of 1233A against HMG-CoA synthase has been quantified in several studies. The following table summarizes the key findings.

| Compound | Target Enzyme | Reported IC50 | Organism/Cell Line | Reference |

| 1233A (L-659,699) | HMG-CoA Synthase | 0.12 µM | Rat Liver (partially purified cytoplasmic) | [1] |

| 1233A | HMG-CoA Synthase | 0.20 µM | Vero Cells | [1] |

| 1233A | Acetate Incorporation into Sterols | 6 µM | Cultured Hep G2 Cells | [1] |

| L-660,282 (open β-lactone ring analog of 1233A) | HMG-CoA Synthase | Complete loss of inhibitory activity | Rat Liver | [2] |

Mechanism of Action and Signaling Pathways

HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This is a crucial step in two major metabolic pathways:

-

Cholesterol Biosynthesis (Mevalonate Pathway): This pathway is responsible for the endogenous production of cholesterol and other isoprenoids.

-

Ketogenesis: This pathway produces ketone bodies, which are used as an energy source by certain tissues, particularly during periods of fasting or low carbohydrate intake.

The antibiotic 1233A irreversibly inhibits HMG-CoA synthase. The proposed mechanism involves the nucleophilic attack of a cysteine residue in the active site of the enzyme on the electrophilic carbonyl carbon of the β-lactone ring of 1233A. This results in the opening of the lactone ring and the formation of a stable covalent thioester bond between the inhibitor and the enzyme, thereby inactivating it.[3]

Structure-activity relationship studies have confirmed the critical role of the intact β-lactone ring for the inhibitory activity. An analog of 1233A with a hydrolyzed β-lactone ring (L-660,282) showed a complete loss of inhibitory activity against HMG-CoA synthase.[2] Since this compound is the hydroxy-acid of 1233A, its β-lactone ring is open, strongly suggesting it is not an effective inhibitor of HMG-CoA synthase.

Experimental Protocols

HMG-CoA Synthase Inhibition Assay

The following is a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds against HMG-CoA synthase, based on protocols described in the literature.

Objective: To measure the enzymatic activity of HMG-CoA synthase in the presence and absence of an inhibitor by monitoring the consumption of a substrate or the formation of a product. A common method involves a coupled assay where the product, Coenzyme A (CoA-SH), is measured spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified or partially purified HMG-CoA synthase

-

Acetyl-CoA

-

Acetoacetyl-CoA

-

DTNB (Ellman's reagent)

-

Tricine or Tris-HCl buffer

-

Inhibitor compound (e.g., 1233A) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tricine, pH 8.0, containing 10 mM MgCl2 and 1 mM DTT).

-

Prepare stock solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the reaction buffer.

-

Prepare a stock solution of the inhibitor at various concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the reaction buffer.

-

Add the desired concentration of the inhibitor or vehicle control (e.g., DMSO).

-

Add the enzyme (HMG-CoA synthase) and incubate for a specified period if testing for time-dependent inhibition.

-

Initiate the reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.

-

Immediately add DTNB to the reaction mixture.

-

Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH formation.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Inhibition of the Mevalonate Pathway by 1233A.

References

In-depth Technical Guide: In Vitro Characterization of 1233B

Disclaimer: The identifier "1233B" is a placeholder and does not correspond to a known, publicly documented biological molecule, drug, or research compound. The following guide is a generalized template demonstrating the structure and content of a technical whitepaper for the in vitro characterization of a hypothetical substance, based on standard industry practices. The specific data, protocols, and pathways are illustrative and should be replaced with actual experimental results for a defined compound.

Introduction

This document provides a comprehensive overview of the in vitro characterization of the novel compound this compound. The enclosed data and protocols are intended for researchers, scientists, and drug development professionals to facilitate further investigation and understanding of its biological activity. The primary focus of this guide is to present a quantitative analysis of its efficacy, outline the methodologies used for its characterization, and visualize its putative signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound was assessed through a series of standardized assays. The following tables summarize the key quantitative data obtained.

Table 1: Cellular Proliferation and Cytotoxicity

| Cell Line | Assay Type | IC₅₀ (nM) | CC₅₀ (nM) | Therapeutic Index (CC₅₀/IC₅₀) |

| CancerPlex A | Proliferation (72h) | 15.2 ± 2.1 | > 10,000 | > 658 |

| HemaTox B | Proliferation (72h) | 89.7 ± 5.6 | > 10,000 | > 111 |

| NormaCell C | Cytotoxicity (48h) | Not Determined | 8,540 ± 120 | Not Applicable |

Table 2: Kinase Inhibition Profile

| Kinase Target | Assay Type | Kᵢ (nM) | Selectivity (Fold vs. Off-Target) |

| TargetKinase 1 | Biochemical | 2.5 ± 0.3 | 1,200x vs. TK-Off1 |

| TargetKinase 2 | Biochemical | 18.9 ± 1.5 | 160x vs. TK-Off2 |

| TK-Off1 | Biochemical | 3,000 ± 250 | Not Applicable |

| TK-Off2 | Biochemical | 3,024 ± 180 | Not Applicable |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Cell Proliferation Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound Treatment: After 24 hours of incubation, cells were treated with a 10-point, 3-fold serial dilution of this compound, starting from 10 µM.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a SpectraMax M5 plate reader.

-

Data Analysis: IC₅₀ values were calculated using a four-parameter logistic regression model in GraphPad Prism.

2. Kinase Inhibition Assay

-

Reaction Setup: Kinase reactions were performed in 384-well plates. Each well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP at the Kₘ concentration.

-

Compound Addition: this compound was added in a 12-point, 3-fold serial dilution.

-

Reaction Initiation and Termination: The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a chelating agent.

-

Detection: The amount of phosphorylated substrate was quantified using a Caliper EZ Reader II, which measures the electrophoretic mobility shift of the substrate and product.

-

Data Analysis: Kᵢ values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its in vitro characterization.

Caption: Proposed signaling pathway for compound this compound.

Caption: General workflow for in vitro characterization.

An In-depth Technical Guide on the Safety and Toxicity Profile of HFO-1233zd(E)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to HFO-1233zd(E), a hydrofluoroolefin used as a refrigerant and foam-blowing agent. It is not a pharmaceutical compound. The data is presented in the context of occupational and environmental safety, not for drug development purposes.

Introduction

(E)-1-Chloro-3,3,3-trifluoropropene, commercially known as HFO-1233zd(E), is a next-generation hydrofluoroolefin with low global warming potential (GWP) and zero ozone depletion potential (ODP). Its primary applications are as a refrigerant, a foam-blowing agent, and a solvent. This guide provides a comprehensive overview of its safety and toxicity profile based on available preclinical studies.

Quantitative Toxicity Data

A summary of the key quantitative toxicity data for HFO-1233zd(E) is presented below.

| Parameter | Value | Species | Route of Exposure | Reference |

| Acute Inhalation LC50 | > 207,000 ppm | Rat | Inhalation | |

| Cardiac Sensitization NOAEL | 25,000 ppm | Dog | Inhalation | |

| Cardiac Sensitization LOAEL | 50,000 ppm | Dog | Inhalation | |

| 28-Day Inhalation NOAEL | 15,000 ppm | Rat | Inhalation | |

| 90-Day Inhalation NOAEL | 10,000 ppm | Rat | Inhalation | |

| Ames Test | Negative | S. typhimurium & E. coli | In vitro | |

| Chromosomal Aberration Test | Negative | Human lymphocytes | In vitro | |

| Micronucleus Test | Negative | Rat | In vivo |

Abbreviations: LC50 (Lethal Concentration 50), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level).

Experimental Protocols

Detailed methodologies for the key toxicity studies are outlined below.

-

Objective: To determine the 4-hour median lethal concentration (LC50) of HFO-1233zd(E) in rats.

-

Methodology: Groups of Sprague-Dawley rats were exposed to varying concentrations of HFO-1233zd(E) vapor for a single 4-hour period. Animals were observed for clinical signs of toxicity during and after exposure for 14 days. The LC50 was calculated based on mortality data.

-

Objective: To assess the potential of HFO-1233zd(E) to induce cardiac sensitization to epinephrine in dogs.

-

Methodology: Beagle dogs were exposed to different concentrations of HFO-1233zd(E) for 5 minutes. Following the exposure, a challenge dose of epinephrine was administered intravenously. The electrocardiogram was monitored for arrhythmias. The NOAEL and LOAEL for cardiac sensitization were determined.

-

Objective: To evaluate the potential toxicity of HFO-1233zd(E) following repeated inhalation exposure.

-

Methodology: Groups of rats were exposed to target concentrations of HFO-1233zd(E) for 6 hours/day, 5 days/week for 28 or 90 days. A comprehensive range of endpoints was evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs and tissues.

-

Ames Test: Salmonella typhimurium and Escherichia coli strains were exposed to HFO-1233zd(E) with and without metabolic activation to assess its potential to induce gene mutations.

-

Chromosomal Aberration Test: Human lymphocytes were exposed to HFO-1233zd(E) in vitro to evaluate its potential to cause chromosomal damage.

-

Micronucleus Test: Rats were exposed to HFO-1233zd(E) via inhalation, and bone marrow cells were examined for the presence of micronuclei, an indicator of chromosomal damage.

Signaling Pathways and Experimental Workflows

1233B: A Fungal Metabolite with Emerging Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Compound 1233B is a fungal secondary metabolite isolated from Fusarium sp.[1][2][3][4] While research into its therapeutic applications is still in the early stages, initial findings suggest a range of biological activities that warrant further investigation. This document provides a comprehensive overview of the current knowledge on this compound, including its origins, known biological activities, and potential therapeutic avenues. It aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a polyketide, a class of natural products known for their diverse and potent pharmacological activities.[5] It is produced by the filamentous fungus Fusarium sp., specifically strain RK97-94.[1][2][4][6] This compound is often studied alongside its structurally related analog, 1233A, which is a known specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase.[5][6] The exploration of secondary metabolites from microorganisms, particularly those from unique environments, continues to be a vital source of novel therapeutic agents.[7]

Potential Therapeutic Applications & Mechanism of Action

While dedicated studies on the therapeutic applications of this compound are limited, its association with 1233A and its classification as a fungal secondary metabolite suggest several areas of potential interest.

Secondary metabolites from fungi are a well-established source of antibiotics.[3][7] The producing organism, Fusarium sp., is known to generate other metabolites with antibiotic properties.[7] Although direct, extensive data on this compound's antimicrobial spectrum is not yet available, its origin makes it a candidate for such screening. The related compound 1233A has shown potent antifungal effects against the tea pathogenic fungus Pestalotiopsis theae.[5]

The related compound, 1233A, is a specific inhibitor of HMG-CoA synthase, a key enzyme in the cholesterol biosynthesis pathway.[5][6] Research has shown that compounds that inhibit the gene expression of HMG-CoA synthase have potential applications in controlling cholesterol biosynthesis.[5] Given the structural similarity between 1233A and this compound, it is plausible that this compound may exhibit similar inhibitory effects on this pathway.

A proposed signaling pathway for the inhibition of cholesterol synthesis is detailed below.

Research has identified that the production of both 1233A and this compound can be induced in Fusarium sp. RK97-94.[6] This same fungal strain produces other compounds, such as lucilactaene and dihydrolucilactaene, which have demonstrated potent antimalarial activity.[6] This shared biosynthetic origin suggests that this compound could be investigated for similar antiparasitic properties.

Quantitative Data

Currently, there is limited quantitative data specifically for this compound's biological activity in the public domain. The table below summarizes relevant data for the closely related compound 1233A, which may serve as a proxy for designing future experiments with this compound.

| Compound | Target Organism/Enzyme | Activity Type | Value | Reference |

| 1233A | HMG-CoA Synthase | IC₅₀ | 0.12 µM | [5] |

| 1233A | Pestalotiopsis theae | ED₅₀ | 55 ± 4.0 μM | [5] |

IC₅₀ (Half-maximal inhibitory concentration) and ED₅₀ (Half-maximal effective dose) values indicate the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. However, based on the research context, the following methodologies would be key for its investigation.

This protocol outlines a general procedure for cultivating Fusarium sp. and extracting secondary metabolites like this compound, based on standard mycological techniques.

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Fusarium sp. RK97-94.

-

Incubation: Incubate the culture in a shaker incubator at 25-28°C for 14-21 days to allow for sufficient biomass and secondary metabolite production.

-

Induction (Optional): To potentially increase the yield of this compound, a chemical inducer such as hygromycin B may be added to the culture medium during incubation.[6]

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction:

-

Broth: Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate.

-

Mycelium: Macerate the mycelium in a solvent like methanol or acetone, followed by filtration and evaporation.

-

-

Purification: The crude extracts can be subjected to chromatographic techniques (e.g., column chromatography, HPLC) to isolate pure this compound.

This protocol is based on the methodology used to evaluate the effect of 1233A on HMG-CoA synthase gene expression.[5]

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) under standard conditions.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be used.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR (RT-PCR): Perform quantitative RT-PCR using primers specific for the HMG-CoA synthase gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression of HMG-CoA synthase in the this compound-treated samples compared to the control using the ΔΔCt method.

Conclusion and Future Directions

This compound is a fungal metabolite with considerable, yet largely unexplored, therapeutic potential. Its structural relationship to the known HMG-CoA synthase inhibitor 1233A, and its origin from a fungal strain that produces antimalarial compounds, positions it as a promising candidate for further research. Future investigations should focus on:

-

Definitive Structural Elucidation: Confirming the stereochemistry and complete structure of this compound.

-

Broad-Spectrum Bioactivity Screening: Evaluating its effects against a wide range of microbial pathogens, cancer cell lines, and parasites.

-

Mechanism of Action Studies: Investigating its specific molecular targets and pathways, particularly its effect on the cholesterol biosynthesis pathway.

-

Synthesis and Analog Development: Developing synthetic routes to produce this compound and its analogs to enable more extensive preclinical testing.

The continued exploration of natural products like this compound is crucial for the discovery of novel scaffolds and mechanisms to address unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotics from Extremophilic Micromycetes - PMC [pmc.ncbi.nlm.nih.gov]

1233B pharmacokinetics and pharmacodynamics

A comprehensive search for "1233B" in the context of pharmacokinetics and pharmacodynamics has yielded no specific results for a compound with this designation.

It is highly probable that "this compound" is an internal development code, a confidential identifier not yet in the public domain, or a possible typographical error. The provided information is insufficient to identify a specific therapeutic agent and proceed with the detailed analysis requested.

To generate the in-depth technical guide on the pharmacokinetics and pharmacodynamics as requested, a correct and publicly referenced name of the compound is required. Without this crucial information, it is not possible to:

-

Gather Quantitative Data: No pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) or pharmacodynamic metrics (e.g., IC50, EC50, Ki) could be found for a compound named "this compound."

-

Source Experimental Protocols: No published studies or methodologies associated with "this compound" could be located.

-

Describe Signaling Pathways: The mechanism of action and any related biological pathways for an unknown compound cannot be determined.

Researchers, scientists, and drug development professionals are encouraged to provide a standardized nomenclature (e.g., an International Nonproprietary Name [INN], a chemical name, or a known investigational drug name) to enable a thorough and accurate compilation of the required technical information.

Upon receiving a valid compound name, a complete and detailed guide will be generated, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

An In-depth Technical Guide to the Solubility and Stability of the Antibiotic 1233B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the antibiotic 1233B (CAS 34668-61-6), a hydroxy-acid derivative of antibiotic 1233A. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols and theoretical frameworks necessary for researchers to determine these critical parameters. Adherence to these methodologies will ensure the generation of robust and reliable data essential for drug development and formulation.

Introduction to Antibiotic this compound

Antibiotic this compound is a fungal metabolite isolated from Scopulariopsis sp. with the chemical name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid.[1] It is recognized for its antibacterial properties.[1][2] Preliminary data indicates that this compound is an off-white solid soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For long-term storage, it is recommended to be kept at -20°C, where it is stable for at least three years.[1] Understanding its solubility and stability in various pharmaceutically relevant solvents and conditions is paramount for its development as a therapeutic agent.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Solubility can be assessed under both kinetic and thermodynamic conditions.

Quantitative Solubility Data

The following tables provide a template for summarizing the experimentally determined solubility of this compound in various solvents. Researchers should populate these tables with their own experimental data.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent System | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| pH 1.2 Buffer | Data to be determined | Data to be determined | HPLC-UV |

| pH 4.5 Acetate Buffer | Data to be determined | Data to be determined | HPLC-UV |

| pH 6.8 Phosphate Buffer | Data to be determined | Data to be determined | HPLC-UV |

| pH 7.4 Phosphate Buffered Saline (PBS) | Data to be determined | Data to be determined | HPLC-UV |

| Water | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | Data to be determined | Data to be determined | HPLC-UV |

| Propylene Glycol | Data to be determined | Data to be determined | HPLC-UV |

| DMSO | Data to be determined | Data to be determined | HPLC-UV |

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

| Buffer System | Incubation Time (hours) | Solubility (µg/mL) | Method of Detection |

| pH 7.4 PBS | 2 | Data to be determined | Nephelometry/UV Spectroscopy |

| pH 7.4 PBS | 24 | Data to be determined | Nephelometry/UV Spectroscopy |

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

-

Antibiotic this compound (solid powder)

-

Selected solvents (e.g., various pH buffers, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[4]

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution, which is relevant for in vitro screening assays.[1][5][6]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV absorbance measurement

Procedure:

-

Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Mix the contents thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

Alternatively, for UV-based detection, the solutions are filtered through a filter plate, and the absorbance of the filtrate is measured to determine the concentration of the dissolved compound.[5]

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. These studies are guided by the International Council for Harmonisation (ICH) guidelines.[7][8]

Stability Data Summary

The following tables should be used to document the stability of this compound under various stress conditions.

Table 3: Forced Degradation Study of this compound

| Stress Condition | Duration | Initial Assay (%) | Assay after Stress (%) | % Degradation | Major Degradants (Retention Time) |

| 0.1 M HCl | e.g., 24 hrs | 100 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH | e.g., 2 hrs | 100 | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ | e.g., 24 hrs | 100 | Data to be determined | Data to be determined | Data to be determined |

| Thermal (80°C) | e.g., 48 hrs | 100 | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (ICH Q1B) | e.g., 1.2 million lux hours | 100 | Data to be determined | Data to be determined | Data to be determined |

Table 4: Long-Term Stability of this compound Solid State

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Purity (%) by HPLC |

| 25°C / 60% RH | 0 | Off-white solid | 100 | >95 |

| 3 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined | |

| 40°C / 75% RH | 0 | Off-white solid | 100 | >95 |

| 1 | Data to be determined | Data to be determined | Data to be determined | |

| 3 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Stability Studies

Forced degradation studies are conducted to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9][10]

Objective: To investigate the degradation of this compound under harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress).

Materials:

-

Antibiotic this compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature. Neutralize the sample before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Expose solid this compound to high temperature (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose solid or solution of this compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: At predetermined time points, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products.

Visualizations

The following diagrams illustrate the workflows and relationships central to the analysis of this compound's solubility and stability.

Caption: Experimental workflow for solubility and stability testing of this compound.

Caption: Factors influencing the stability of antibiotic this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of the antibiotic this compound. By employing the detailed protocols for thermodynamic and kinetic solubility, alongside comprehensive forced degradation and long-term stability studies, researchers can generate the critical data required for advancing this compound through the drug development pipeline. The provided table templates and workflow diagrams serve as practical tools for organizing and visualizing this essential research.

References

- 1. enamine.net [enamine.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. who.int [who.int]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Notes and Protocols for Mammalian Cell Line 1233B

This document provides detailed protocols for the routine culture and maintenance of the hypothetical mammalian cell line 1233B. It is intended for researchers, scientists, and drug development professionals. The following procedures cover media preparation, cell thawing, routine culture, cryopreservation, and cell quantification.

Cell Line Characteristics

| Characteristic | Description |

| Cell Type | Adherent |

| Morphology | Epithelial-like |

| Doubling Time | Approximately 24-36 hours |

| Biosafety Level | BSL-2 |

Media and Reagents

| Component | Recommended Formulation | Storage Temperature |

| Basal Medium | Dulbecco's Modified Eagle Medium (DMEM) | 2-8°C |

| Serum | Fetal Bovine Serum (FBS) | -20°C |

| Antibiotic | Penicillin-Streptomycin | -20°C |

| Dissociation Reagent | Trypsin-EDTA (0.25%) | 2-8°C |

| Cryopreservation Medium | 90% FBS, 10% Dimethyl Sulfoxide (DMSO) | -20°C |

Experimental Protocols

Preparation of Complete Growth Medium

A complete growth medium is essential for the health and proliferation of the this compound cell line.

Materials:

-

DMEM basal medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Sterile bottles and pipettes

Protocol:

-

Aseptically add 50 mL of heat-inactivated FBS to a 500 mL bottle of DMEM basal medium. This results in a final FBS concentration of 10%.

-

Aseptically add 5 mL of Penicillin-Streptomycin solution to the medium. This results in a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.

-

Mix the components by gently inverting the bottle several times.

-

Label the bottle with the contents and date of preparation.

-

Store the complete growth medium at 2-8°C, protected from light.

Thawing of Cryopreserved Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.[1]

Materials:

-

Cryovial of this compound cells from liquid nitrogen storage

-

Complete growth medium, pre-warmed to 37°C

-

Sterile 15 mL conical tube

-

Water bath at 37°C

-

70% ethanol for disinfection

-

T-75 cell culture flask

Protocol:

-

Prepare a T-75 flask with 15 mL of pre-warmed complete growth medium.

-

Retrieve the cryovial of this compound cells from liquid nitrogen storage.

-

Immediately immerse the lower half of the vial in a 37°C water bath for about 1 to 2 minutes until only a small ice crystal remains.[1]

-

Disinfect the outside of the vial with 70% ethanol.

-

Aseptically transfer the thawed cell suspension into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant, which contains residual DMSO.

-

Resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to the prepared T-75 flask.

-

Gently rock the flask to ensure even distribution of the cells.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[1][2]

-

The following day, remove the spent medium and replace it with fresh, pre-warmed complete growth medium to remove any remaining DMSO.

Routine Cell Culture and Subculturing

Subculturing, or passaging, is necessary to maintain cells in a logarithmic growth phase. Passage this compound cells when they reach approximately 80-90% confluence.

Materials:

-

Confluent T-75 flask of this compound cells

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%), pre-warmed to 37°C

-

Complete growth medium, pre-warmed to 37°C

-

New T-75 cell culture flasks

-

Sterile pipettes

Protocol:

-

Aspirate the spent medium from the confluent T-75 flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

-

Add 3-5 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

-

Incubate the flask at 37°C for 3-5 minutes, or until the cells detach. Monitor the cells under a microscope; they should appear rounded and detached.

-

Add 7-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down several times to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.

-

Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.

Cryopreservation of Cells

Creating cell banks is crucial for safeguarding against contamination and genetic drift.[2]

Materials:

-

T-75 flask of this compound cells at 70-80% confluence

-

Cryopreservation medium (90% FBS, 10% DMSO), chilled

-

Sterile cryovials

-

Sterile 15 mL conical tube

Protocol:

-

Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in chilled cryopreservation medium at a concentration of 1-2 x 10^6 viable cells/mL.

-

Aliquot 1 mL of the cell suspension into each cryovial.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This allows for a slow freezing rate of approximately -1°C per minute.[1]

-

Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Cell Counting using a Hemocytometer

Accurate cell counting is essential for consistent experimental results.[3]

Materials:

-

Cell suspension

-

Trypan blue solution (0.4%)

-

Hemocytometer with coverslip

-

Microscope

-

Pipettes and tips

Protocol:

-

In a microcentrifuge tube, mix 20 µL of the single-cell suspension with 20 µL of 0.4% trypan blue solution. This gives a dilution factor of 2.

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.

-

Place the coverslip over the counting chamber.

-

Load 10 µL of the cell-trypan blue mixture into one of the hemocytometer's counting chambers.

-

Using a microscope at 10x magnification, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the grid.

-

Calculate the cell concentration and viability using the following formulas:

-

Cell Concentration (cells/mL) = (Average number of viable cells per large square) x Dilution factor x 10^4

-

Viability (%) = (Number of viable cells / Total number of cells) x 100

-

Visualizations

Caption: General experimental workflow for this compound cell culture.

Caption: A simplified representation of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for In Vivo Mouse Studies of Novel Compounds

A Note to Researchers: The following application notes and protocols provide a general framework for conducting in vivo mouse studies for a hypothetical novel compound, referred to as "1233B". As extensive searches for a specific compound designated "this compound" have not yielded public information, this document is based on established methodologies for preclinical in vivo assessment of new chemical entities. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Table of Contents

-

Introduction: Preclinical In Vivo Assessment

-

Pharmacokinetic Profiling in Mice

-

Study Design and Protocol

-

Sample Data Representation

-

-

In Vivo Efficacy Evaluation in a Xenograft Model

-

Study Design and Protocol

-

Sample Data Representation

-

-

Signaling Pathway Analysis

-

Hypothetical Pathway and Workflow

-

Introduction: Preclinical In Vivo Assessment

The in vivo evaluation of a novel compound in mouse models is a critical step in the drug development process. These studies provide essential information on the compound's pharmacokinetic (PK) properties, efficacy, and potential toxicity. The data generated from these studies are fundamental for making informed decisions about advancing a compound to further preclinical and clinical development.

Pharmacokinetic Profiling in Mice

Objective: To determine the pharmacokinetic profile of a novel compound in mice, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Pharmacokinetic Study

-

Animal Model: Male or female CD-1 mice, 8-10 weeks old.

-

Compound Formulation: The compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., 0.5% methylcellulose in sterile water for oral gavage, or saline for intravenous injection).

-

Dosing:

-

Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.

-

Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.

-

-

Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) are calculated using appropriate software.

Sample Data Representation: Pharmacokinetic Parameters

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose (mg/kg) | 2 | 20 |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.083 | 1 |

| AUC (0-t) (ng*h/mL) | 3200 | 4500 |

| Half-life (t1/2) (h) | 2.5 | 3.1 |

| Bioavailability (%) | N/A | 70 |

In Vivo Efficacy Evaluation in a Xenograft Model

Objective: To assess the anti-tumor efficacy of a novel compound in a relevant mouse xenograft model.

Experimental Protocol: Xenograft Efficacy Study

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

-

Cell Line: A human cancer cell line relevant to the compound's proposed mechanism of action.

-

Tumor Implantation: Mice are subcutaneously inoculated with tumor cells.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups:

-

Vehicle Control

-

Compound "this compound" (at one or more dose levels)

-

Positive Control (a standard-of-care agent, if applicable)

-

-

Dosing Regimen: The compound is administered according to a defined schedule (e.g., daily, twice daily, or weekly) and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Endpoints:

-

Tumor growth inhibition (TGI)

-

Tumor regression

-

Body weight changes (as a measure of toxicity)

-

Survival

-

-

Study Termination: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

Sample Data Representation: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1500 | 0 |

| Compound "this compound" | 25 | Daily | 750 | 50 |

| Compound "this compound" | 50 | Daily | 300 | 80 |

| Positive Control | 10 | Twice Weekly | 450 | 70 |

Signaling Pathway Analysis

To understand the mechanism of action of a novel compound, it is often necessary to investigate its effects on specific signaling pathways within the tumor.

Hypothetical Signaling Pathway and Experimental Workflow

Below is a hypothetical signaling pathway that could be modulated by a novel anti-cancer agent and a workflow for its investigation.

Caption: Workflow for analyzing the effect of a compound on a signaling pathway.

Disclaimer: The information provided in these application notes is intended for guidance and educational purposes only. All in vivo experiments should be conducted in compliance with institutional and national guidelines for the ethical use of animals in research. The specific dosages, schedules, and models will need to be optimized for each novel compound.

Application Notes and Protocols for Preparing 1233B Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1233B is a polyketide-derived antibiotic and antibacterial agent isolated from Scopulariopsis sp.[1] Its chemical formula is C₁₈H₃₀O₆ with a molecular weight of 342.4 g/mol .[1] Proper preparation of stock solutions is critical for accurate and reproducible results in various biological assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Chemical Properties and Solubility

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₆ | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | DMSO, Ethanol, Methanol | [1] |

| Long-term Storage | -20°C (stable for at least 3 years) | [1] |

| Short-term Storage | +4°C | [1] |

Recommended Solvents for Stock Solutions

The choice of solvent is critical and depends on the experimental system.

-

DMSO: A highly recommended solvent for creating high-concentration stock solutions of this compound due to its excellent solvating power for many organic molecules. It is important to note that the final concentration of DMSO in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

-

Ethanol and Methanol: These are also suitable solvents for this compound. They are often used in assays where DMSO might interfere with the experimental results.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecules in drug discovery and research.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before handling this compound, ensure all materials are clean and readily accessible. Work in a clean, designated area, such as a laminar flow hood, especially if the stock solution will be used in sterile cell culture applications.

-

Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.424 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) of this compound = 342.4 g/mol

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M (mol/L) * V (L) * MW ( g/mol )

-

Mass (mg) = 0.01 mol/L * 0.001 L * 342.4 g/mol * 1000 mg/g = 3.424 mg

-

-

-

Dissolving in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

-

Using a calibrated micropipette, add the calculated volume of DMSO (in this case, 1 mL) to the tube containing the this compound powder.

-

-

Ensuring Complete Dissolution:

-

Cap the tube securely and vortex the solution for 1-2 minutes until the this compound is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, gentle warming in a 37°C water bath and further vortexing may be required.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution should be stable for up to one month. For longer-term storage, -80°C is recommended.

-

Table 2: Example Volumes for Preparing 10 mM this compound Stock Solution

| Desired Volume of Stock | Mass of this compound to Weigh | Volume of DMSO to Add |

| 0.5 mL | 1.712 mg | 0.5 mL |

| 1 mL | 3.424 mg | 1 mL |

| 5 mL | 17.12 mg | 5 mL |

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Application in Assays

General Considerations:

-

Working Concentrations: The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is recommended to perform a dose-response curve to determine the effective concentration range for your experiment. For initial screening in cell-based assays, a common starting concentration is between 1 µM and 10 µM.

-

Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments at the same final concentration as in the treated samples. This will account for any effects of the solvent on the assay results.

-

Serial Dilutions: To prepare working solutions from the stock, perform serial dilutions in the appropriate assay medium. It is good practice to perform at least a 1:1000 dilution of a DMSO stock to keep the final DMSO concentration at or below 0.1%.

Example: Preparing a 10 µM Working Solution from a 10 mM Stock

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 10 mM stock solution 1:100 in assay medium to create a 100 µM intermediate stock. For example, add 1 µL of the 10 mM stock to 99 µL of assay medium.

-

-

Final Working Solution:

-

Dilute the 100 µM intermediate stock 1:10 in assay medium to achieve a final concentration of 10 µM. For example, add 10 µL of the 100 µM intermediate stock to 90 µL of assay medium.

-

Signaling Pathway and Experimental Logic

Caption: Logic flow from stock solution to assay.

Safety and Handling

-

This compound is a bioactive compound. Standard laboratory safety precautions should be followed.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

In case of contact with skin or eyes, wash immediately with plenty of water.

By following these guidelines and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions for their experimental needs.

References

Application Notes and Protocols for High-Throughput Screening Assays

Topic: 1233B for High-Throughput Screening Assays

To our valued researchers, scientists, and drug development professionals,

Our comprehensive search for information on a compound designated "this compound" for use in high-throughput screening (HTS) assays did not yield specific results for a molecule with this identifier in publicly available scientific literature and databases. The search results primarily provided general information about high-throughput screening methodologies, various signaling pathways, and the drug discovery process.

It is possible that "this compound" is an internal development name, a novel proprietary compound not yet disclosed in public forums, or a potential typographical error.

To provide you with the detailed Application Notes and Protocols as requested, we require the correct identification of the molecule of interest. Once the correct compound name or its structural information is provided, we can proceed with a thorough literature search to generate the following customized content for your research needs:

-

Detailed Application Notes: Elucidating the mechanism of action, relevant signaling pathways, and potential applications in drug discovery.

-

Quantitative Data Summary: Clearly structured tables for easy comparison of all relevant quantitative data from published studies.

-

Experimental Protocols: Detailed, step-by-step methodologies for key high-throughput screening assays.

-

Visualized Pathways and Workflows: Custom diagrams of signaling pathways and experimental workflows generated using Graphviz (DOT language) to meet your specifications.

We are committed to providing you with accurate and actionable scientific information. We look forward to receiving the updated information to proceed with your request.

Application of "1233B" in CRISPR Gene Editing: Information Not Found

Following a comprehensive search of publicly available scientific literature and resources, no specific compound or molecule designated "1233B" with a documented application in CRISPR gene editing has been identified.

While the search did identify substances referred to as "this compound" in other scientific contexts, none of these are related to the field of gene editing. The information available on "this compound" is summarized below:

1. Antibiotic and Fungal Metabolite: Several sources describe a compound named this compound as a secondary metabolite produced by the filamentous fungus Fusarium sp.[1][2][3][4]. It is characterized as the hydroxy-acid of the antibiotic 1233A[5]. This compound is available commercially as an antibiotic for research purposes[5][6][7]. The existing literature on this molecule focuses on its discovery, biosynthesis, and antibiotic properties, with no mention of its use in CRISPR-Cas9 or any other gene-editing technology.

2. Unrelated Chemical Compound in Patent Literature: A patent for dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) lists a chemical entity also designated as "this compound"[8]. However, the chemical structure and context described in this patent are entirely different from the fungal metabolite and are not associated with CRISPR gene editing.

3. Other Mentions: The designation "this compound" has also appeared in conference proceedings as a poster identifier or in reference to a bacterial strain (B. catenulatum this compound), neither of which pertains to a chemical compound used in CRISPR gene editing[9][10][11].

Based on the available information, the query regarding the "application of this compound in CRISPR gene editing" may be based on:

-

Novel, unpublished research: The use of a compound named this compound in CRISPR might be a very recent development that has not yet been published in scientific literature.

-

Internal or proprietary nomenclature: "this compound" could be an internal code name for a compound used in a private research setting, and therefore, information is not publicly accessible.

-

A potential misinterpretation or error in the compound's designation.

Without any scientific data or publications linking a compound "this compound" to CRISPR gene editing, it is not possible to create the requested detailed application notes, protocols, data tables, or visualizations. Further clarification on the specific chemical identity of "this compound" and its source in the context of CRISPR would be necessary to provide the requested information.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the genomic and functional divergence of NAT gene family to serve microbial secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. hellobio.com [hellobio.com]

- 7. hellobio.com [hellobio.com]

- 8. AU2009279944B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 9. www2.genetics-gsa.org [www2.genetics-gsa.org]

- 10. Ability of bifidobacteria to metabolize chitin-glucan and its impact on the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. celegans.org [celegans.org]

using 1233B as a fluorescent probe

Based on a comprehensive review of publicly available scientific literature and product catalogs, there is no information to suggest that the compound "1233B" is used as a fluorescent probe. The available information identifies this compound as a biochemical, specifically an antibiotic and a secondary metabolite derived from the fungus Fusarium sp.

Multiple chemical suppliers list this compound as a research chemical, and it is described as the hydroxy-acid of the antibiotic 1233A. However, none of the technical datasheets or product descriptions for this compound mention any fluorescent properties or applications in fluorescence imaging or as a fluorescent probe.

Therefore, the creation of detailed application notes and protocols for the use of this compound as a fluorescent probe is not possible due to the lack of any foundational data or established use in this context. The core premise of the request, that this compound is a fluorescent probe, is not supported by the available information.

If "this compound" is an internal or alternative designation for a different fluorescent probe, providing the correct chemical name or structure would be necessary to fulfill this request.

Application Notes and Protocols for Organoid Culture

Topic: 1233B in Organoid Culture Protocols

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Following a comprehensive search of publicly available scientific literature and protocols, no specific information, quantitative data, or established protocols were found for a substance referred to as "this compound" in the context of organoid culture. The information presented below is based on general and widely established organoid culture protocols. Should "this compound" be an internal or alternative designation for a known compound, these guidelines may serve as a foundational framework for its application and characterization in organoid systems.

Introduction to Organoid Culture

Organoids are three-dimensional (3D) multicellular structures derived from stem cells that self-organize to recapitulate the architecture and function of native organs in vitro.[1][2] This technology has revolutionized biomedical research by providing more physiologically relevant models for studying organ development, disease modeling, and drug discovery compared to traditional two-dimensional cell cultures.[1][2] Intestinal organoids, for instance, exhibit a crypt-villus axis, epithelial polarization, and contain all major cell types of the intestinal epithelium, including stem cells, Paneth cells, enterocytes, enteroendocrine cells, and goblet cells.[3][4]

The successful establishment and maintenance of organoid cultures depend on a 3D extracellular matrix (ECM) scaffold, such as Matrigel, and a complex culture medium supplemented with specific growth factors and small molecules that mimic the in vivo stem cell niche.[5] Key signaling pathways, including Wnt, Notch, and BMP, are critical for regulating stem cell self-renewal and differentiation within the organoid.[1][6][7]

General Experimental Protocol for Intestinal Organoid Culture

This protocol outlines the fundamental steps for establishing and maintaining human intestinal organoids from adult stem cells.

Materials:

-

Human intestinal tissue (biopsy or resection)

-

Basement membrane extract (BME), such as Matrigel

-

Advanced DMEM/F12 medium

-

HEPES buffer

-

Glutamax

-

Penicillin-Streptomycin

-

N-2 and B-27 supplements

-

N-acetylcysteine

-

Growth factors: EGF, Noggin, R-spondin1

-

Wnt3a conditioned medium

-

Gentle cell dissociation reagent

-

Cryopreservation medium

Equipment:

-

Class II biosafety cabinet

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Centrifuge

-

Water bath

Protocol Steps:

-

Isolation of Intestinal Crypts:

-

Wash the intestinal tissue multiple times with cold PBS to remove contaminants.

-

Mechanically dissociate the tissue into smaller fragments.

-

Incubate the tissue fragments in a chelation agent (e.g., EDTA) to release the intestinal crypts.

-

Collect the crypt-containing fractions and centrifuge to pellet the crypts.

-

-

Embedding Crypts in ECM:

-

Organoid Culture and Maintenance:

-

Organoid Passaging:

-

Once organoids are mature (typically after 7-10 days), they can be passaged.[8]

-

Mechanically or enzymatically disrupt the BME domes and the organoids.

-

Centrifuge the organoid fragments and re-embed them in fresh BME as described in step 2.

-

-

Cryopreservation and Thawing:

-

For long-term storage, resuspend organoids in a cryopreservation medium.

-

Freeze the organoids slowly before transferring to liquid nitrogen.

-

To thaw, rapidly warm the vial and wash the organoids to remove the cryopreservation medium before re-plating.[10]

-

Signaling Pathways in Organoid Development

The growth and self-renewal of intestinal organoids are critically dependent on the Wnt signaling pathway.[7][11][12] R-spondins are potent Wnt agonists that are essential components of the organoid culture medium.[6] The Notch signaling pathway is also crucial for maintaining the intestinal stem cell pool and regulating cell fate decisions between absorptive and secretory lineages.[1][6] Conversely, the BMP signaling pathway generally inhibits stem cell proliferation and is therefore often suppressed in organoid cultures by the addition of BMP antagonists like Noggin.[1][6]

Caption: Key signaling pathways regulating intestinal organoid development.

Experimental Workflow for Characterizing a Novel Compound (e.g., this compound)

To assess the effects of an uncharacterized compound like "this compound" on organoid cultures, a systematic workflow should be employed.

Caption: Workflow for characterizing a novel compound in organoid culture.

Quantitative Data Presentation (Hypothetical Data for Compound 'X')

In the absence of data for "this compound," the following tables illustrate how quantitative data for a hypothetical compound 'X' could be presented.

Table 1: Effect of Compound 'X' on Organoid Viability and Size

| Concentration of Compound 'X' (µM) | Relative Viability (%) (Mean ± SD) | Average Organoid Diameter (µm) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 | 250 ± 25 |

| 1 | 98 ± 4.8 | 245 ± 30 |

| 10 | 85 ± 6.1 | 180 ± 20 |

| 50 | 40 ± 7.3 | 90 ± 15 |

Table 2: Gene Expression Changes in Organoids Treated with 10 µM Compound 'X'

| Gene | Function | Fold Change (vs. Control) | p-value |

| LGR5 | Stem Cell Marker | -2.5 | < 0.01 |

| MUC2 | Goblet Cell Marker | +3.1 | < 0.01 |

| CHGA | Enteroendocrine Marker | +2.8 | < 0.05 |

| KI67 | Proliferation Marker | -4.0 | < 0.001 |

These tables provide a clear and concise summary of the compound's effects, facilitating comparison across different concentrations and endpoints. Researchers evaluating "this compound" or any novel substance should aim to generate similar datasets to rigorously characterize its biological activity in organoid systems.

References

- 1. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Protocol to Generate and Characterize Potent and Selective WNT Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Primary human organoids models: Current progress and key milestones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. hubrecht.eu [hubrecht.eu]

- 11. The Generation of Organoids for Studying Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary